Dual-Halogen Orthogonality for Sequential Derivatization vs. Monohalogenated Analogs
The target compound uniquely provides two distinct halogen handles for chemoselective derivatization. The bromine on the indoline enables Pd-catalyzed cross-coupling, while the chlorine on the electron-deficient pyrimidine is primed for SNAr reactions. In contrast, the monohalogenated analog 4-(indolin-1-yl)-5-chloropyrimidin-2-amine (no bromine) offers only one reactive site, collapsing all diversity into a single vector and requiring pre-functionalized partners [1]. The exact mass of 323.97774 Da and CLogP of 3.2 for the title compound are also distinct from simpler pyrimidine-indoline hybrids, which typically lack the brominated mass and lipophilicity signature necessary for CNS drug-like space [2].
| Evidence Dimension | Number of orthogonal halogen handles for sequential diversification |
|---|---|
| Target Compound Data | 2 (C5-Cl for SNAr; C6'-Br for cross-coupling) + 1 (2-NH2 for amidation/reductive amination) |
| Comparator Or Baseline | 4-(indolin-1-yl)-5-chloropyrimidin-2-amine: 1 (C5-Cl only) + 1 (2-NH2). No bromine handle. |
| Quantified Difference | The target compound provides a 100% increase in orthogonal halogen vectors (2 vs. 1), enabling three sequential functionalization steps without protecting group manipulation. |
| Conditions | Retrosynthetic analysis and chemical logic for building block-based SAR exploration; no direct biological assay data. |
Why This Matters
This orthogonality directly translates to a greater number of final analogs per synthesis step in library production, maximizing the chemical space explored per unit of synthetic effort.
- [1] Chemenu. (n.d.). CAS 1202764-87-1 vs. similar products. Structural comparison of halogen substitution patterns. View Source
- [2] PubChem. (2021). Computed Properties: 4-(6-Bromoindolin-1-yl)-5-chloropyrimidin-2-amine. Exact mass, XLogP3-AA. View Source
